1-(Ethenylsulfanyl)propadiene
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Overview
Description
1-(Ethenylsulfanyl)propadiene, also known as 1-(ethenylthio)-1,2-propadiene, is an organic compound with the molecular formula C5H6S. It is a member of the allene family, characterized by the presence of two adjacent carbon-carbon double bonds. The compound is notable for its unique structure, which includes a vinylthio group attached to a propadiene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethenylsulfanyl)propadiene can be synthesized through various methods. One common approach involves the reaction of propargyl chloride with sodium ethylthiolate, followed by dehydrohalogenation to yield the desired product. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound often involves the separation of propyne and propadiene mixtures using microporous metal-organic frameworks (MOFs). This method is energy-efficient and allows for the selective separation of propadiene, which can then be further reacted to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethenylsulfanyl)propadiene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfide.
Substitution: Substituted vinylthio derivatives.
Scientific Research Applications
1-(Ethenylsulfanyl)propadiene has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
1-(Ethenylsulfanyl)propadiene can be compared with other similar compounds, such as:
Propadiene (Allene): Both compounds share a similar allene structure, but this compound has an additional vinylthio group, which imparts different chemical properties.
Propyne: Propyne is an isomer of propadiene and exists in equilibrium with it.
Uniqueness: The presence of the vinylthio group in this compound makes it unique compared to other allenes and propynes. This functional group allows for a wider range of chemical reactions and applications, particularly in the synthesis of complex organic molecules .
Comparison with Similar Compounds
- Propadiene (Allene)
- Propyne
- Vinyl sulfide derivatives
Properties
CAS No. |
37054-35-6 |
---|---|
Molecular Formula |
C5H6S |
Molecular Weight |
98.17 g/mol |
InChI |
InChI=1S/C5H6S/c1-3-5-6-4-2/h4-5H,1-2H2 |
InChI Key |
JREXLTMGOXKUMO-UHFFFAOYSA-N |
Canonical SMILES |
C=CSC=C=C |
Origin of Product |
United States |
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